molecular formula C16H20N4O2S B14960426 4-(acetylamino)-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]benzamide

4-(acetylamino)-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B14960426
M. Wt: 332.4 g/mol
InChI Key: YCAJPRYKGKOJBT-UHFFFAOYSA-N
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Description

4-ACETAMIDO-N-[5-(PENTAN-3-YL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a benzamide core linked to a thiadiazole ring, which is further substituted with an acetamido group and a pentanyl chain. The unique structure of this compound imparts it with interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-ACETAMIDO-N-[5-(PENTAN-3-YL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

    Attachment of the Pentanyl Group: The pentanyl chain can be introduced via alkylation reactions using pentyl halides in the presence of a base.

    Formation of the Benzamide Core: The benzamide core is synthesized by reacting aniline derivatives with acyl chlorides or anhydrides.

    Coupling Reactions: The final step involves coupling the thiadiazole ring with the benzamide core using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to maximize yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to scale up the production.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Nucleophiles: Amines, alcohols, thiols.

Major Products:

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Alcohols, amines.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-ACETAMIDO-N-[5-(PENTAN-3-YL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to enzymes and receptors, such as GABA receptors, influencing their activity.

    Pathways Involved: By modulating the activity of these targets, the compound can affect various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Uniqueness: 4-ACETAMIDO-N-[5-(PENTAN-3-YL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE stands out due to its unique combination of a thiadiazole ring and a pentanyl chain, which imparts distinct chemical and biological properties compared to other acetamidobenzamides.

Properties

Molecular Formula

C16H20N4O2S

Molecular Weight

332.4 g/mol

IUPAC Name

4-acetamido-N-(5-pentan-3-yl-1,3,4-thiadiazol-2-yl)benzamide

InChI

InChI=1S/C16H20N4O2S/c1-4-11(5-2)15-19-20-16(23-15)18-14(22)12-6-8-13(9-7-12)17-10(3)21/h6-9,11H,4-5H2,1-3H3,(H,17,21)(H,18,20,22)

InChI Key

YCAJPRYKGKOJBT-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C1=NN=C(S1)NC(=O)C2=CC=C(C=C2)NC(=O)C

Origin of Product

United States

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